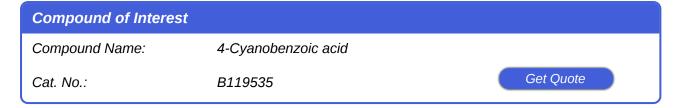


A Comparative Analysis of 4-Cyanobenzoic Acid and Structurally Related Benzoic Acids

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and spectroscopic properties of **4-Cyanobenzoic acid** against its parent compound, Benzoic acid, and other para-substituted derivatives: 4-Nitrobenzoic acid, 4-Aminobenzoic acid, and 4-Methylbenzoic acid. The data presented herein is supported by established experimental protocols to assist in research and development applications.

Physicochemical Properties Comparison

The introduction of different functional groups at the para-position of the benzoic acid scaffold significantly influences its physical and chemical characteristics. The electron-withdrawing nature of the cyano (-CN) and nitro (-NO₂) groups, versus the electron-donating properties of the amino (-NH₂) and methyl (-CH₃) groups, leads to predictable trends in acidity, melting point, and solubility.



Property	4- Cyanobenzo ic Acid	Benzoic Acid	4- Nitrobenzoi c Acid	4- Aminobenz oic Acid	4- Methylbenz oic Acid (p- Toluic Acid)
Molecular Formula	CaH5NO2	C7H6O2	C7H5NO4	C7H7NO2	C8H8O2
Molecular Weight (g/mol)	147.13	122.12	167.12	137.14	136.15
Appearance	White to off- white crystalline powder	Colorless crystalline solid	Pale yellow solid	White to pale yellow crystalline powder	White crystalline solid
Melting Point (°C)	219 - 224[1]	121 - 125[2]	237 - 240[3] [4]	187 - 189[5]	179 - 182[6]
Boiling Point (°C)	313 - 355[7]	249[2]	Sublimes[8]	Decomposes	274 - 275
Density (g/cm³)	~1.38[9][7]	~1.27 (at 15°C)[10]	~1.58	~1.37 (at 20°C)[5]	~1.06 (at 20°C)
pKa (at 25°C)	3.55[2][7]	4.2[11]	3.41 - 3.44[3] [12]	4.7 (pKa1), 2.4 (pKa2)	4.36
Water Solubility (g/L)	1.2 (at 20°C) [2][11]	3.44 (at 25°C)[11]	0.42 (at 20°C)[3]	4.7 (at 20°C) [9]	0.3

Spectroscopic Data Comparison

Spectroscopic analysis reveals the influence of the para-substituent on the electronic environment of the benzoic acid molecule.

2.1 Infrared (IR) Spectroscopy



The primary IR absorptions of interest are the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the characteristic band of the para-substituent.

Compound	O-H Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	Substituent- Specific Stretch (cm ⁻¹)
4-Cyanobenzoic Acid	~2500-3300 (broad)	~1680-1710	~2230 (C≡N)
Benzoic Acid	~2500-3300 (broad) [13]	~1680-1710[14]	N/A
4-Nitrobenzoic Acid	~2500-3300 (broad)	~1690-1715	~1520 & ~1350 (NO ₂)
4-Aminobenzoic Acid	~2500-3300 (broad) [15]	~1660-1680	~3300-3500 (N-H)[15]
4-Methylbenzoic Acid	~2500-3300 (broad)	~1680-1700	~2850-2980 (C-H)

2.2 ¹H NMR Spectroscopy (DMSO-d₆)

The chemical shifts of the aromatic protons are indicative of the electron-donating or electron-withdrawing nature of the para-substituent.

Compound	Carboxyl Proton (δ, ppm)	Aromatic Protons (δ, ppm)	Substituent Protons (δ, ppm)
4-Cyanobenzoic Acid	~13.5 (s, 1H)	~8.0-8.2 (m, 4H)	N/A
Benzoic Acid	~12.5 (s, 1H)	~7.5-8.1 (m, 5H)	N/A
4-Nitrobenzoic Acid	~13.6 (s, 1H)	~8.1-8.3 (m, 4H)[16]	N/A
4-Aminobenzoic Acid	~11.9 (s, 1H)	~6.6 & 7.6 (d, 4H)	~5.9 (s, 2H, -NH ₂)[15]
4-Methylbenzoic Acid	~12.8 (s, 1H)	~7.3 & 7.8 (d, 4H)	~2.4 (s, 3H, -CH₃)

Experimental Protocols



Detailed methodologies for determining the key properties cited above are provided to ensure reproducibility and accuracy in a laboratory setting.

Protocol 1: Melting Point Determination (Capillary Method)

This standard method is used to determine the temperature range over which a solid substance melts.[1][17]

· Sample Preparation:

- Ensure the sample is dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.
- Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.
- Invert the tube and tap the sealed end on a hard surface to pack the sample into a dense column of 2-3 mm at the bottom.[1]

Measurement:

- Place the prepared capillary tube into the heating block of a melting point apparatus.
- Set a rapid heating rate (e.g., 10-20°C/min) to find an approximate melting range.
- Allow the apparatus to cool.
- Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.
- Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[17]
- Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.



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Protocol 2: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) by titrating the acidic compound with a strong base.[18][19]

• Preparation of Solutions:

- Prepare a standard solution of the benzoic acid derivative (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/ethanol mixture if solubility is low).
- Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.[19]
- Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[18]

Titration Procedure:

- o Pipette a known volume (e.g., 25.0 mL) of the acid solution into a beaker.
- Place a magnetic stir bar in the beaker and place it on a stir plate.
- Immerse the calibrated pH electrode into the solution, ensuring the bulb is submerged but clear of the stir bar.
- Record the initial pH of the solution.
- Add the NaOH titrant from a burette in small, precise increments (e.g., 0.5-1.0 mL).
- After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
- Continue adding titrant well past the equivalence point (the point of rapid pH change).

Data Analysis:

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).



- o Determine the equivalence point, which is the midpoint of the steepest part of the curve.
- The half-equivalence point occurs at exactly half the volume of the equivalence point.
- The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[20]

Protocol 3: Solubility Measurement (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[21][22]

Procedure:

- Add an excess amount of the solid compound to a known volume of the solvent (e.g., distilled water) in a flask with a stopper. "Excess" means that undissolved solid should be visible.
- Seal the flask and place it in a constant temperature water bath or shaker, set to the desired temperature (e.g., 25°C).
- Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant (the clear liquid above the solid) using a syringe fitted with a filter (e.g., 0.45 μm) to remove any undissolved particles.

Analysis:

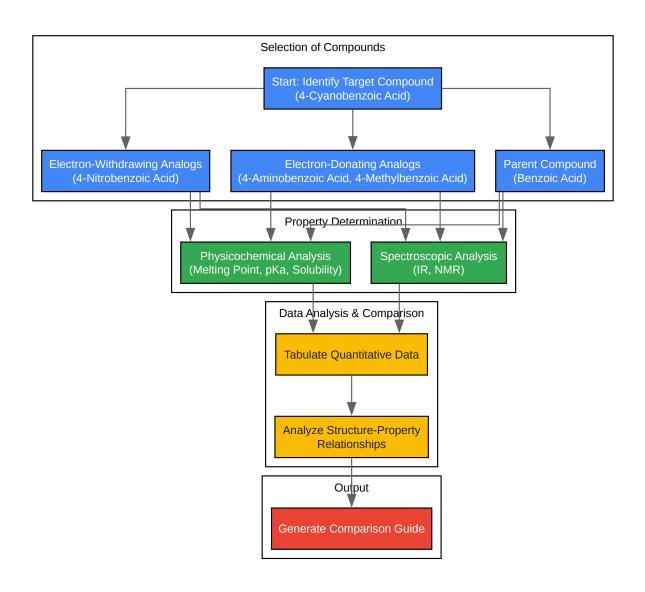
- Accurately dilute the filtered saturated solution with a suitable solvent.
- Determine the concentration of the solute in the diluted solution using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).



 Calculate the original concentration of the saturated solution, accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization

The following diagram illustrates the workflow for the comparative analysis of the physicochemical properties of benzoic acid derivatives.



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Caption: Workflow for the comparative analysis of benzoic acid derivatives.

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